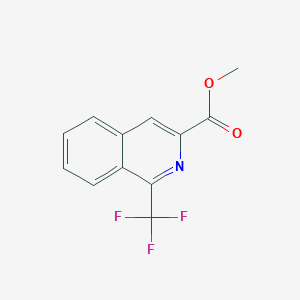

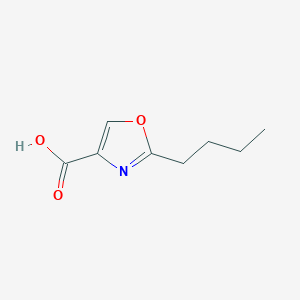

2-Butyloxazole-4-carboxylic Acid

Descripción general

Descripción

2-Butyloxazole-4-carboxylic Acid (CAS# 1126634-45-4) is a useful research chemical . It has a molecular weight of 169.18 and a molecular formula of C8H11NO3 . The IUPAC name for this compound is 2-butyl-1,3-oxazole-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a butyl group attached to an oxazole ring at the 2-position and a carboxylic acid group at the 4-position . Techniques such as Raman spectroscopy and Fourier transform infrared spectroscopy can be used to provide chemical and structural data .

Chemical Reactions Analysis

Carboxylic acids, like this compound, can undergo a variety of reactions. They can react with bases to form salts, with alcohols to form esters, and with ammonia to form amides . They can also undergo reduction to form primary alcohols .

Physical And Chemical Properties Analysis

Carboxylic acids generally have high boiling points due to the presence of intermolecular hydrogen bonding . They are also polar compounds and can participate in dipolar interactions, which can further increase their boiling points .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-Butyloxazole-4-carboxylic Acid derivatives show potential as corrosion inhibitors. Research conducted by Moretti, Guidi, and Fabris (2013) demonstrated the effectiveness of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole (a related compound) in inhibiting corrosion of mild steel in acidic conditions, with significant efficiency values in various experimental conditions (Moretti, Guidi, & Fabris, 2013).

Synthesis of Macrolides

The compound has applications in organic synthesis, particularly in the creation of macrolides. Wasserman, Gambale, and Pulwer (1981) noted that oxazoles, like this compound, can be transformed into triamides in reactions with singlet oxygen, leading to the synthesis of macrolides, including compounds like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).

Polymer Synthesis

In the field of polymer science, derivatives of this compound are used for creating thermotropic polyesters. Kricheldorf and Thomsen (1992) synthesized polyesters using 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, observing the formation of nematic melts in some derivatives (Kricheldorf & Thomsen, 1992).

Antimicrobial Agents

This compound and its derivatives have shown potential in the development of antimicrobial agents. For example, Vodela, Mekala, Danda, and Kodhati (2013) synthesized novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles with benzoxazole-2-carboxylic acid and reported antimicrobial activity against various bacteria (Vodela, Mekala, Danda, & Kodhati, 2013).

Supramolecular Self-Assembling

The compound is also significant in the study of supramolecular self-assembly. Hilger, Draeger, and Stadler (1992) analyzed the X-ray structure of a urazoylbenzoic acid derivative, revealing the formation of an association polymer through intermolecular hydrogen bonding, highlighting the importance of this compound in such structures (Hilger, Draeger, & Stadler, 1992).

Polymer Property Modification

This compound derivatives can be utilized in the modification of polymer properties. Sehlinger, Verbraeken, Meier, and Hoogenboom (2015) utilized the Passerini and Ugi multicomponent reactions with poly(2-oxazoline)s, demonstrating the tuning of the polymer's cloud point and glass transition temperatures (Sehlinger, Verbraeken, Meier, & Hoogenboom, 2015).

Direcciones Futuras

While specific future directions for 2-Butyloxazole-4-carboxylic Acid are not available, the field of carbohydrate-containing therapeutics, which includes carboxylic acids, is a promising area of research . This includes the development of pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

Propiedades

IUPAC Name |

2-butyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-3-4-7-9-6(5-12-7)8(10)11/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEDHHXQKFKUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B1399391.png)

![7-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1399406.png)

![1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1399407.png)